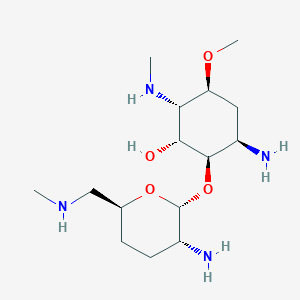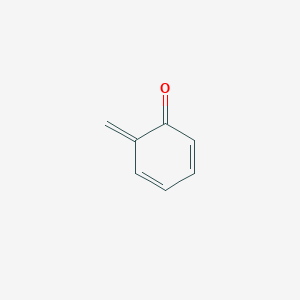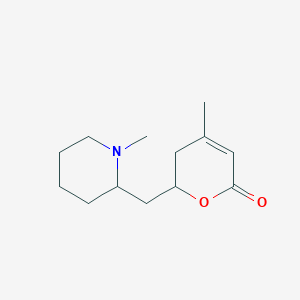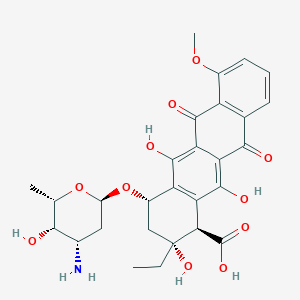
10-Carboxy-13-deoxydaunorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-carboxy-13-deoxydaunorubicin is an anthracycline antibiotic that is 13-deoxydaunorubicin substituted at position 10 by a carboxy group. It is an aminoglycoside, an anthracycline antibiotic, a deoxy hexoside, a monosaccharide derivative, a hydroxy monocarboxylic acid and a member of p-quinones. It derives from a daunorubicin. It is a tautomer of a 10-carboxy-13-deoxydaunorubicin zwitterion.
Applications De Recherche Scientifique
Biosynthetic Pathways and Mutant Characterization
A study by Yoshimoto et al. (1992) explored biosynthetically blocked mutants derived from a baumycin-producing Streptomyces sp. D788. Among the mutants, several produced 10-carboxy-13-deoxocarminomycin and related compounds. This research provided insights into the biosynthetic pathways of anthracyclines, including 10-carboxy-13-deoxydaunorubicin (Yoshimoto et al., 1992).
Enzymatic Function in Drug Biosynthesis
Dickens et al. (1997) identified the functions of specific enzymes in the bioconversion of anthracycline antibiotics. They found that DoxA, a cytochrome P-450-like protein, catalyzed the hydroxylation of 13-deoxydaunorubicin, leading to the production of compounds including 10-carboxy-13-deoxycarminomycin (Dickens et al., 1997).
Exploration of Novel Anthracycline Antibiotics
Johdo et al. (1995) conducted research on novel anthracycline antibiotics derived from anthracycline metabolites, including 10-carboxy-13-deoxocarminomycin. Their study contributed to understanding the bioactivity and therapeutic potential of these compounds (Johdo et al., 1995).
Investigational New Drugs and Modified Analogs
A clinical study by Holstein et al. (2015) on a doxorubicin analog highlighted the significance of structural modifications in anthracycline derivatives for therapeutic applications. Although not directly involving 10-carboxy-13-deoxydaunorubicin, this research provides context for the development of related compounds (Holstein et al., 2015).
Anticancer Properties of Anthracycline Derivatives
A study by Cassinelli et al. (1982) on new anthracyclines, including derivatives of daunorubicin and doxorubicin, provided insights into their antibacterial and cytotoxic activities. This research is relevant to the broader context of anthracycline antibiotics and their derivatives, such as 10-carboxy-13-deoxydaunorubicin (Cassinelli et al., 1982).
Propriétés
Formule moléculaire |
C28H31NO11 |
|---|---|
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
(1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylic acid |
InChI |
InChI=1S/C28H31NO11/c1-4-28(37)9-14(40-15-8-12(29)22(30)10(2)39-15)17-18(21(28)27(35)36)26(34)19-20(25(17)33)24(32)16-11(23(19)31)6-5-7-13(16)38-3/h5-7,10,12,14-15,21-22,30,33-34,37H,4,8-9,29H2,1-3H3,(H,35,36)/t10-,12-,14-,15-,21-,22+,28+/m0/s1 |
Clé InChI |
ROYGEIBVSIXOBH-QWWLYEKJSA-N |
SMILES isomérique |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
SMILES canonique |
CCC1(CC(C2=C(C1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




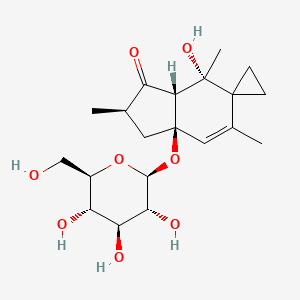

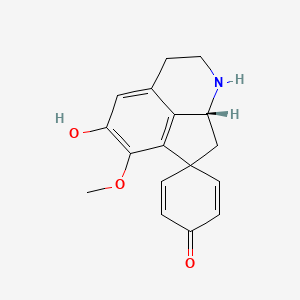
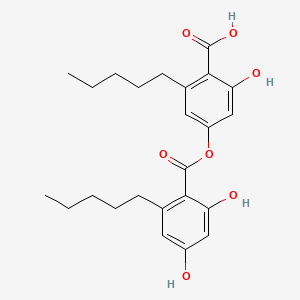
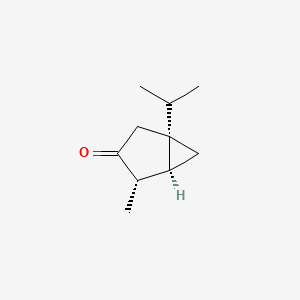
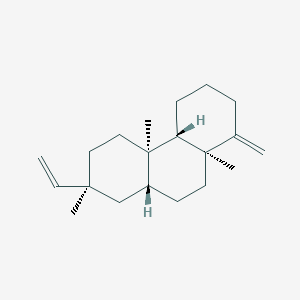

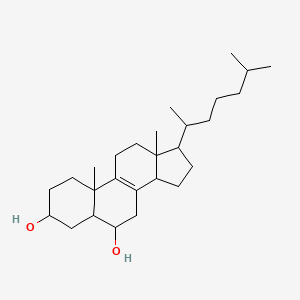
![(1R,3S,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1253001.png)
